2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on related benzodiazole derivatives has demonstrated their potential in the development of new antimicrobial and antifungal agents. For example, a study on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives found interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting these structures as good starting points for developing powerful antimycobacterial agents (Nural et al., 2018).
Synthesis and Chemical Studies
The synthesis of complex benzodiazole derivatives and their potential applications in medicinal chemistry have been widely studied. For instance, research on novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives highlighted a one-pot, solvent-free microwave-assisted synthesis technique, showcasing the operational simplicity and environmental friendliness of the process. The newly synthesized derivatives exhibited promising antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).
Catalytic Activity in Organic Synthesis
The use of benzodiazole derivatives as catalysts in organic synthesis has been explored, particularly in the oxidation of olefins. A study involving dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands demonstrated their catalytic activity in olefin oxidation, offering insights into the efficiency and potential utility of these complexes in various organic transformations (Ghorbanloo et al., 2017).
Anticancer Research
The exploration of benzodiazole derivatives in anticancer research has yielded promising results. For example, studies on benzimidazole-based mono/dinuclear Zn(II) complexes revealed significant cytotoxic properties against different carcinoma cells, particularly highlighting complex 1's optimum antiproliferative activity in SHSY5Y cells via G0/G1 phase arrest of the cell cycle, which could induce apoptosis (Zhao et al., 2015).
Future Directions
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for “2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole” could involve further exploration of its potential biological activities and therapeutic applications.
properties
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-15-12-6-2-3-7-13(12)16(10)9-11-5-4-8-14-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIXTBNEEVXQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole |
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